Dcfpyl F-18 is classified as a radiotracer and falls under the category of small molecule imaging agents. It has been synthesized using various methods that enhance its availability and efficacy in clinical settings. The compound is notable for its role in non-invasive imaging, particularly in distinguishing between malignant and benign prostate lesions.
The synthesis of Dcfpyl F-18 has evolved significantly, with recent advancements focusing on automated processes to improve yield and efficiency. The primary method involves direct nucleophilic heteroaromatic substitution reactions, typically carried out in an automated synthesis unit such as the GE TRACERlab FX FN.
Dcfpyl F-18 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PSMA. The key components include:
The molecular formula can be represented as C₁₃H₁₈F₁N₃O₄S, indicating its composition of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
The primary chemical reaction involved in synthesizing Dcfpyl F-18 is the nucleophilic substitution where fluorine-18 is introduced into the molecular structure:
Dcfpyl F-18 operates through a mechanism that involves binding to PSMA on prostate cancer cells:
Dcfpyl F-18 exhibits several notable physical and chemical properties:
Radiochemical purity typically exceeds 95%, indicating effective synthesis and purification processes .
Dcfpyl F-18 has several significant applications in medical imaging:
DCFPyL F-18, chemically known as 2-(3-{1-carboxy-5-[(6-^18^F-fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, is a urea-based inhibitor designed for high-affinity binding to the PSMA enzymatic active site. Its structure features:
A significant breakthrough in DCFPyL production was the development of a direct radiofluorination method. Early generation PSMA tracers often required complex, multi-step syntheses involving prosthetic groups (e.g., N-succinimidyl-4-[^18^F]fluorobenzoate ([^18^F]SFB)), resulting in low radiochemical yields and lengthy procedures unsuitable for routine clinical use. In contrast, DCFPyL is synthesized via direct nucleophilic aromatic substitution on a precursor molecule containing a nitro or trimethylammonium leaving group, activated by electron-withdrawing substituents. This reaction is efficiently performed using [^18^F]fluoride (produced via the ^18^O(p,n)^18^F nuclear reaction) in the presence of a phase-transfer catalyst (e.g., Kryptofix 222/K2CO3 or tetrabutylammonium bicarbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile [1].
Table 1: Key Radiolabeling Parameters for DCFPyL F-18 Synthesis [1]
Parameter | Value/Detail | Significance |
---|---|---|
Radiolabeling Reaction | Direct Nucleophilic Aromatic Substitution | Simplifies synthesis vs. prosthetic group methods |
Precursor | Pyridine derivative with leaving group (e.g., NO₂, N⁺(CH₃)₃) | Activated for efficient ^18^F substitution |
Radiolabeling Agent | [^18^F]Fluoride (K[^18^F]/K₂CO₃/K222 complex) | Source of ^18^F for nucleophilic attack |
Reaction Solvent | DMSO or Acetonitrile | Polar aprotic solvents facilitating SNAr reaction |
Reaction Temperature | ~110-130°C | Optimized temperature for efficient substitution & minimized side reactions |
Reaction Time | ~10-15 minutes | Balances yield with practical synthesis time |
Radiochemical Yield (d.c.) | 23 ± 5 % (n=10) | Good yield enabling reliable production for clinical use |
Synthesis Time | ~55 minutes (including HPLC purification) | Compatible with ^18^F half-life (109.8 min) for multi-dose production |
Specific Activity | High (exact values vary by production method) | Critical for minimizing mass dose & potential pharmacologic effects |
Automation Platform | TRACERlab FXFN, FASTlab, etc. | Enables GMP-compliant production in single reactor systems |
This streamlined process, adaptable to single-reactor automated synthesis modules (e.g., GE TRACERlab FXFN), achieves decay-corrected radiochemical yields of 23 ± 5% within approximately 55 minutes, including high-performance liquid chromatography (HPLC) purification. This efficiency, coupled with the favorable half-life of ^18^F (109.8 minutes), allows for centralized production and regional distribution, overcoming a major limitation of generator-produced ^68^Ga (half-life 68 minutes) agents like ^68^Ga-PSMA-11, which are typically restricted to on-site use [1] [7] [8].
Preclinical validation confirmed DCFPyL F-18's excellent pharmacological profile. In PSMA-positive (LNCaP) xenograft models, dynamic PET imaging revealed rapid and high tumor uptake (SUV~5min~ 0.95, increasing to SUV~60min~ 1.1) with high tumor-to-background ratios (tumor/blood ratio = 8.3 at 60 min). Uptake was PSMA-specific, as demonstrated by significant blockade with non-radioactive DCFPyL (SUV~60min~ 0.22) and minimal uptake in PSMA-negative (PC3) tumors. Compartmental modeling indicated a two-step molecular trapping mechanism: initial PSMA binding followed by internalization, leading to prolonged retention within tumor cells—a critical feature for high-contrast imaging [1].
The development of DCFPyL F-18 was driven by the need for PSMA-targeted agents with the logistical advantages of ^18^F over ^68^Ga and the superior imaging characteristics of small molecules over antibodies. Its path to FDA approval (brand name Pylarify) was underpinned by two pivotal prospective multicenter trials, OSPREY (NCT02981368) and CONDOR (NCT03739684), involving a total of 593 men with prostate cancer [5] [7] [8].
Table 2: Comparative Profile of Key FDA-Approved PSMA-PET Tracers [4] [5] [7]
Tracer (Generic/Brand) | Radioisotope (Half-Life) | Key Development/Approval Trials | Primary Indications | Notable Performance Metrics |
---|---|---|---|---|
DCFPyL F-18 (Piflufolastat F 18 / Pylarify) | ^18^F (109.8 min) | OSPREY (NCT02981368), CONDOR (NCT03739684) | Staging high-risk PCa pre-definitive therapy; Detecting recurrence in biochemical recurrence (BCR) | Pelvic LN PPV: 62.7-76.9% (OSPREY); CLR in BCR: 84.8-87.0% (CONDOR); Detection Rate @ PSA<0.5: ~63% (CONDOR) |
Ga 68 PSMA-11 | ^68^Ga (68 min) | Clinical studies at UCLA/USC | Same as DCFPyL F-18 | Detection Rate @ PSA<0.5: ~38%; Demonstrated high accuracy but limited by ^68^Ga logistics |
Flotufolastat F 18 (POSLUMA®) | ^18^F (109.8 min) | SPOTLIGHT (NCT04186845) | Suspected recurrence in BCR | Verified Detection Rate: 51-54%; Detection Rate @ PSA<0.5: ~63% (similar to DCFPyL); Lower urinary excretion claimed |
Based on the compelling evidence from OSPREY and CONDOR, demonstrating superior diagnostic accuracy over conventional imaging and a favorable safety profile (common adverse reactions ≤2%, mainly headache, dysgeusia, fatigue), the FDA granted approval to Pylarify (piflufolastat F 18) in May 2021. This marked DCFPyL F-18 as the second PSMA-targeted PET agent approved in the US, following ^68^Ga-PSMA-11 in December 2020. Its approval significantly expanded access to advanced PSMA-PET imaging due to the distribution advantages afforded by the ^18^F half-life [5] [7] [8].
PSMA expression is not merely a static biomarker but a dynamic component of prostate cancer biology, intricately linked to tumor progression, metabolic reprogramming, and treatment response. Understanding this biology is crucial for interpreting DCFPyL F-18 PET scans and developing strategies to enhance its utility [2] [6] [10].
Table 3: Factors Influencing PSMA Expression and DCFPyL F-18 Uptake [2] [6] [10]
Factor | Effect on PSMA Expression/Uptake | Implications for DCFPyL F-18 PET |
---|---|---|
Tumor Grade/Stage | ↑ with higher Gleason score, advanced stage | Higher sensitivity in high-risk/advanced disease |
Androgen Deprivation Therapy (ADT) | Initial ↑ (flare), variable long-term | Timing of scan post-ADT initiation matters; Potential for false negatives in AR+ CRPC if ADT naive |
DNA Damage (Radiotherapy, Chemo - TopoII inhibitors) | ↑ PSMA expression | Potential for enhanced imaging & therapy uptake; Rationale for combination trials |
Tumor Heterogeneity | Intra- and inter-lesional variation | False negatives possible; Impacts RLT eligibility/response |
Tumor Histology | Loss in neuroendocrine/small cell variants | False negatives likely; Alternative imaging (e.g., FDG, SSTR) may be needed |
Non-Prostatic PSMA Expression | Uptake in tumor neovasculature & benign processes | Potential source of false positives; Requires correlation with anatomy & clinical context |
PSA Level (in BCR) | ↑ Detection rate with higher PSA | Lower sensitivity at very low PSA (<0.2 ng/ml) but still significant vs. conventional imaging |
Compounds Mentioned
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9